![molecular formula C18H15F3N6O2S B2645273 2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396749-36-2](/img/structure/B2645273.png)
2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process can vary depending on the specific compound and the desired end product.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. For instance, the presence of an amide group could make it participate in condensation reactions .Scientific Research Applications
- Research : In vitro studies have shown that some derivatives of this compound exhibit selective inhibition of COX-2. For instance, compound 11b demonstrated potent COX-2 inhibitory activity (IC50 = 0.10 μM) and a selectivity index (SI) of 134. These findings suggest potential anti-inflammatory applications .
- Results : Compound 11b showed the lowest ulcer index (UI = 0.83), indicating reduced ulcerogenic potential. This finding suggests that it may be safer for long-term use .
- Applications : These heterocyclic compounds have diverse applications, including in materials science and medicinal chemistry .
Cyclooxygenase-2 (COX-2) Inhibition
Ulcerogenic Liability Assessment
Benzothiophene and Benzoselenophene Synthesis
Crystallography and Structural Insights
properties
IUPAC Name |
2-[4-[(2-methylsulfanylbenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N6O2S/c1-30-14-5-3-2-4-13(14)16(28)23-11-6-8-12(9-7-11)27-25-15(24-26-27)17(29)22-10-18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKGPJDOKZGRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide |
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